Home > Products > Screening Compounds P66367 > ERalpha degrader-2
ERalpha degrader-2 -

ERalpha degrader-2

Catalog Number: EVT-12558450
CAS Number:
Molecular Formula: C29H27F3N2O2
Molecular Weight: 492.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Estrogen receptor alpha degrader-2 is a compound that has garnered attention in the field of cancer research, particularly for its potential applications in treating estrogen receptor-positive breast cancer. This compound is part of a broader category known as selective estrogen receptor degraders, which are designed to downregulate estrogen receptors, thus inhibiting the growth of hormone-dependent tumors.

Source and Classification

Estrogen receptor alpha degrader-2 is synthesized from derivatives of isatin-hydrazide. Research indicates that it exhibits significant antiproliferative activity against MCF-7 breast cancer cells, which are known to express estrogen receptor alpha. Its classification falls under small molecule drugs targeting hormone receptors, specifically designed to degrade estrogen receptors rather than merely antagonizing them .

Synthesis Analysis

Methods and Technical Details

The synthesis of estrogen receptor alpha degrader-2 involves several key steps:

  1. Starting Materials: The synthesis typically begins with isatin and hydrazine derivatives.
  2. Reflux Conditions: The reaction mixture is refluxed in a suitable solvent like dimethylformamide, often in the presence of a base such as potassium carbonate to facilitate the formation of hydrazone derivatives.
  3. Purification: The products are purified through recrystallization or chromatography techniques, ensuring high purity levels for biological testing.
  4. Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Technical Details

The synthesis can yield compounds with varying degrees of potency against estrogen receptors, with yields often exceeding 80%. The characterization involves confirming functional groups and structural integrity through spectroscopic methods.

Molecular Structure Analysis

Structure and Data

Estrogen receptor alpha degrader-2 features a complex molecular structure that includes:

  • Core Structure: A hydrazide backbone linked to an indole moiety.
  • Functional Groups: Various substituents that enhance binding affinity to the estrogen receptor.

The molecular formula and weight can vary based on the specific substituents used during synthesis. For example, one derivative might have a molecular weight around 300 g/mol, depending on its substituents .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in synthesizing estrogen receptor alpha degrader-2 include:

  1. Formation of Hydrazones: The reaction between isatin and hydrazine derivatives forms hydrazones, which are key intermediates.
  2. Substitution Reactions: Further modifications can occur via nucleophilic substitution to introduce various functional groups that enhance biological activity.
  3. Degradation Pathways: Once administered, the compound may undergo metabolic transformations leading to degradation products that can also exhibit biological activity against estrogen receptors .
Mechanism of Action

Process and Data

The mechanism of action for estrogen receptor alpha degrader-2 primarily involves:

  1. Binding Affinity: The compound binds to the ligand-binding domain of the estrogen receptor alpha, disrupting its normal function.
  2. Ubiquitin-Proteasome Pathway: Upon binding, it promotes the degradation of the receptor via the ubiquitin-proteasome system, leading to reduced levels of active estrogen receptors in cells.
  3. Inhibition of Tumor Growth: By degrading the estrogen receptor, it effectively inhibits cell proliferation in estrogen-dependent breast cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

Estrogen receptor alpha degrader-2 typically exhibits:

  • Appearance: Crystalline solid or powder form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to electrophilic sites present in its structure.

Relevant data suggests that these properties can influence its pharmacokinetics and bioavailability .

Applications

Scientific Uses

Estrogen receptor alpha degrader-2 shows promise in several scientific applications:

  1. Cancer Therapy: Primarily aimed at treating hormone-dependent breast cancers by targeting estrogen receptors directly.
  2. Research Tool: Used in studies investigating estrogen signaling pathways and mechanisms of resistance in breast cancer treatments.
  3. Drug Development: Serves as a lead compound for developing more potent selective estrogen receptor degraders with improved pharmacological profiles .
Molecular Foundations of Estrogen Receptor α (ERα) in Breast Cancer Pathogenesis

ERα Structure-Function Relationships: DNA-Binding Domain (DBD) vs. Ligand-Binding Domain (LBD) Topology

Estrogen Receptor α (ERα) is a modular nuclear receptor with six functional domains (A-F). The DNA-Binding Domain (DBD), encoded by exons 2–4, contains two zinc-finger motifs that recognize and bind to specific DNA sequences called Estrogen Response Elements (EREs: 5′-GGTCAnnnTGACC-3′) [3] [7]. This domain mediates receptor dimerization and genomic signaling by recruiting transcriptional machinery to target gene promoters. In contrast, the Ligand-Binding Domain (LBD), encoded by exons 4–8, forms a hydrophobic pocket that binds estrogens (e.g., estradiol) or therapeutic ligands [3] [5]. The LBD’s helix 12 (H12) acts as a molecular switch: agonist binding repositions H12 to form a coactivator-binding groove (Activation Function-2, AF2), while antagonists displace H12, blocking coactivator recruitment [5] [8].

Table 1: Functional Domains of ERα

DomainStructural FeaturesFunctional Role
DNA-Binding Domain (DBD)Two zinc-finger motifs; P-box (Glu203, Gly204, Ala207) for ERE specificityERE recognition, receptor dimerization, genomic signaling
Ligand-Binding Domain (LBD)12 α-helices; hydrophobic ligand pocket; H12 conformational switchLigand-dependent activation (AF2), coactivator recruitment
Hinge Region (D)Nuclear localization signalReceptor shuttling, post-translational modifications

ERalpha degrader-2 exemplifies a bifunctional compound exploiting both domains: its ERα-binding group targets the LBD, while its IAP ligand moiety hijacks ubiquitin-proteasome machinery, leading to ERα degradation [4].

Mechanisms of Endocrine Resistance: ESR1 Mutations (Y537S, D538G) and Constitutive Receptor Activation

Endocrine resistance in ERα+ breast cancer frequently involves ESR1 mutations in the LBD. Y537S and D538G mutations (located in H12) stabilize H12 in an agonist conformation, enabling constitutive, ligand-independent ERα activation [5] [9]. These mutations:

  • Enhance Coactivator Recruitment: Stabilize AF2 surfaces, increasing affinity for SRC-3 even without estrogen [5].
  • Reduce Antagonist Efficacy: Compromise drug binding (e.g., fulvestrant) due to altered LBD topology [6] [9].
  • Promote Transcriptional Hyperactivity: Increase expression of proliferation genes (e.g., MYC, CCND1) [5].

Table 2: ESR1 Mutations and Functional Impacts

MutationLocationConsequenceResistance to Therapies
Y537SHelix 12H12 stabilization in agonist pose; ↑ SRC-3 affinityTamoxifen, Fulvestrant
D538GHelix 12Partial agonist conformation; basal activationAromatase Inhibitors

ERalpha degrader-2 overcomes this by degrading mutant ERα proteins directly, bypassing steric hindrance from mutated LBDs [4] [9]. Preclinical studies show it achieves maximal ERα degradation at 30 μM in MCF-7 cells (including mutant lines) [4].

Transcriptional Coregulator Dynamics in ERα Signaling: SRC-3 Recruitment and Coactivator Dysregulation

ERα’s transcriptional activity relies on dynamic recruitment of coregulators. The Steroid Receptor Coactivator-3 (SRC-3) binds agonist-activated ERα via its LxxLL motif, anchoring histone acetyltransferase (HAT) complexes to open chromatin at ERE-containing promoters [2] [8]. Dysregulation of SRC-3 drives endocrine resistance by:

  • Amplifying ERα Signaling: SRC-3 overexpression enhances ERα transcriptional output, even with low ligand levels [2].
  • Facilitating Cross-Talk: SRC-3 integrates growth factor signals (e.g., HER2, EGFR) to activate ERα non-genomically [8].
  • Promoting Chromatin Remodeling: Recruits CARM1 and PRMT1 to methylate histones, stabilizing transcription complexes [2].

ERalpha degrader-2 disrupts this axis by:

  • Competing with SRC-3 for ERα binding via its LBD-targeting moiety.
  • Tagging ERα for proteasomal degradation, eliminating the scaffold for coregulator assembly [4] [9]. Proximity ligation assays confirm it reduces ERα-SRC-3 interactions by >60% in tamoxifen-resistant cells [5].

Estrogen Response Element (ERE)-Mediated Genomic Signaling and Non-Genomic ERα Pathways

ERα drives breast cancer via two principal pathways:1. Genomic (ERE-Mediated) Signaling:

  • ERα dimers bind EREs in target gene promoters (e.g., TFF1, GREB1).
  • Recruitment of coactivators (e.g., SRC-3) and chromatin remodelers initiates transcription [1] [7].
  • ERE-PROTACs exploit this by using synthetic ERE sequences to recruit ERα to degradation complexes, achieving DC50 <5 μM in breast cancer cells [1].

Properties

Product Name

ERalpha degrader-2

IUPAC Name

4-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]benzoic acid

Molecular Formula

C29H27F3N2O2

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C29H27F3N2O2/c1-16-12-21-20-6-4-5-7-24(20)33-26(21)27(34(16)15-29(2,3)32)25-22(30)13-19(14-23(25)31)17-8-10-18(11-9-17)28(35)36/h4-11,13-14,16,27,33H,12,15H2,1-3H3,(H,35,36)/t16-,27-/m1/s1

InChI Key

XKYAKCQZMYWSSE-CHAGWJKLSA-N

Canonical SMILES

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C4=CC=C(C=C4)C(=O)O)F)NC5=CC=CC=C25

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)C4=CC=C(C=C4)C(=O)O)F)NC5=CC=CC=C25

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.